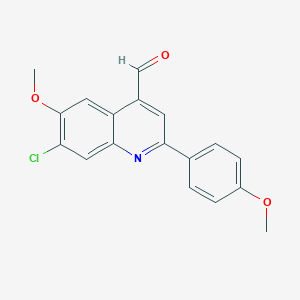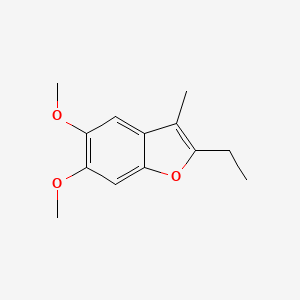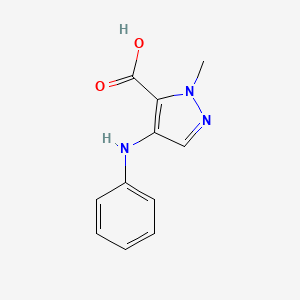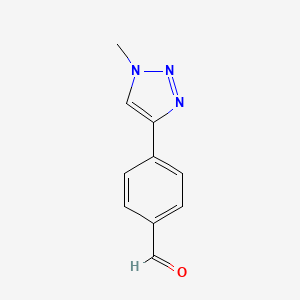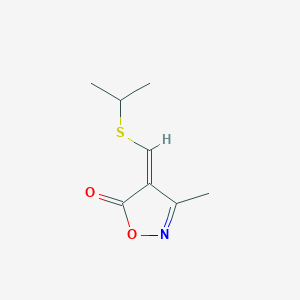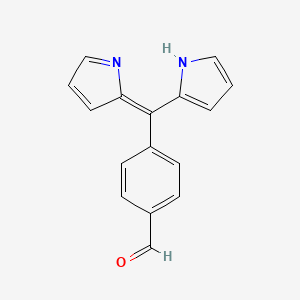![molecular formula C36H39ClP2 B12892367 (6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a complex organophosphorus compound. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis. The compound features a unique structure that includes a chloro-substituted biphenyl backbone with diphenylphosphino and dicyclohexylphosphino groups, making it highly versatile in its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a chloro-substituted phenylboronic acid and a bromophenyl derivative.
Introduction of Phosphino Groups: The diphenylphosphino and dicyclohexylphosphino groups are introduced through a series of nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium tert-butoxide.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
化学反応の分析
Types of Reactions
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or primary amines are employed in substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Phosphine Hydrides: Result from reduction reactions.
Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophile used in substitution reactions.
科学的研究の応用
Chemistry
In chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used as a ligand in transition metal catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology
The compound is used in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used to synthesize drug candidates with potential therapeutic applications. Its role in catalysis allows for the efficient construction of complex molecular architectures.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its versatility in catalysis makes it an essential component in various manufacturing processes.
作用機序
The mechanism of action of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine involves its role as a ligand in transition metal complexes. The phosphine groups coordinate with the metal center, stabilizing the complex and facilitating various catalytic reactions. The chloro-substituted biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the metal complex.
類似化合物との比較
Similar Compounds
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diisopropylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dimethylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diphenylphosphine
Uniqueness
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to its combination of steric bulk and electronic properties. The dicyclohexylphosphino group provides significant steric hindrance, which can enhance the selectivity of catalytic reactions. Additionally, the chloro-substituted biphenyl backbone offers unique electronic characteristics that influence the reactivity of the compound.
特性
分子式 |
C36H39ClP2 |
|---|---|
分子量 |
569.1 g/mol |
IUPAC名 |
[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H39ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
InChIキー |
FLVHEFLGSIVUOT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
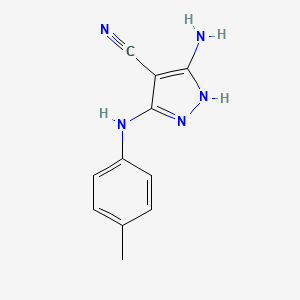
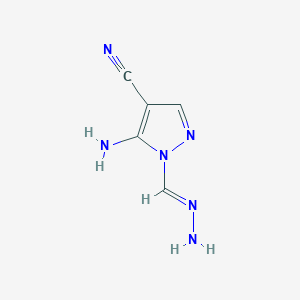

![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
